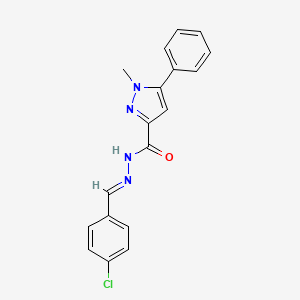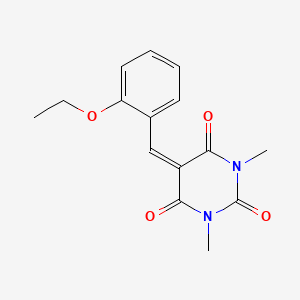
1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
1-Allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ABP, is a chemical compound that has been extensively studied for its potential therapeutic properties. ABP is a pyrimidine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
Mécanisme D'action
The mechanism of action of 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of several enzymes and signaling pathways involved in inflammation and cancer. 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to scavenge free radicals and protect cells against oxidative stress. In addition, 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic properties. 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, there are also some limitations to using 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments. It may exhibit toxicity at high doses, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new derivatives of 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione with improved therapeutic properties. Another area of interest is the identification of the precise mechanism of action of 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, which could lead to the development of more targeted therapies. Additionally, further studies are needed to investigate the potential toxicity of 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives, as well as their pharmacokinetics and pharmacodynamics.
Applications De Recherche Scientifique
1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects. 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to scavenge free radicals and protect cells against oxidative stress. In addition, 1-allyl-5-(1,3-benzodioxol-5-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-2-5-17-14(19)10(13(18)16-15(17)20)6-9-3-4-11-12(7-9)22-8-21-11/h2-4,6-7H,1,5,8H2,(H,16,18,20)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNMPOKRGCULJL-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-ethoxy-5-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)methanol](/img/structure/B3837953.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B3837957.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methylpentanoyl)-4-piperidinecarboxamide](/img/structure/B3837972.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3837987.png)
![N-[4-({4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}amino)phenyl]acetamide](/img/structure/B3837995.png)

![1-methyl-1H-indole-2,3-dione 3-[methyl(phenyl)hydrazone]](/img/structure/B3838010.png)
![3-(1-pyrenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B3838015.png)

![3-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838028.png)
![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one](/img/structure/B3838043.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3838059.png)